N,N-DiBoc-2-amino-4-bromopyridine CAS number
N,N-DiBoc-2-amino-4-bromopyridine CAS number
An In-depth Technical Guide to N,N-DiBoc-2-amino-4-bromopyridine
CAS Number: 1216620-65-3
This technical guide provides a comprehensive overview of N,N-DiBoc-2-amino-4-bromopyridine, a key protected intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide also leverages information on its parent compound, 2-amino-4-bromopyridine, to provide context for its applications and reactivity.
Introduction
N,N-DiBoc-2-amino-4-bromopyridine is the di-tert-butoxycarbonyl (DiBoc) protected form of 2-amino-4-bromopyridine. The parent compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a nucleophilic amino group and a reactive bromine atom on the pyridine ring allows for diverse functionalization.
The primary purpose of the DiBoc protecting group is to temporarily block the reactivity of the 2-amino group. This allows for selective chemical transformations at other positions of the molecule, most notably at the 4-position via the bromo substituent, without interference from the amino group. Following the desired reaction, the Boc groups can be readily removed under acidic conditions to regenerate the free amine.
Physicochemical and Spectroscopic Data
Quantitative data for N,N-DiBoc-2-amino-4-bromopyridine is primarily limited to basic identifiers. For a more complete picture, the properties of the parent compound, 2-amino-4-bromopyridine, are also provided for comparison.
Table 1: Physicochemical Properties of N,N-DiBoc-2-amino-4-bromopyridine
| Property | Value | Reference(s) |
| CAS Number | 1216620-65-3 | [3] |
| Molecular Formula | C15H21BrN2O4 | [3] |
| Molecular Weight | 373.2 g/mol | [3] |
| Purity | ≥96% | [3] |
Table 2: Physicochemical and Spectroscopic Properties of 2-amino-4-bromopyridine
| Property | Value | Reference(s) |
| CAS Number | 84249-14-9 | [4][5] |
| Molecular Formula | C5H5BrN2 | [4][5] |
| Molecular Weight | 173.01 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 136-146 °C | [4] |
| Boiling Point | 268.2 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H) | [2] |
Role in Organic Synthesis
The primary utility of N,N-DiBoc-2-amino-4-bromopyridine is as a strategic intermediate. The DiBoc group deactivates the amino functionality, preventing it from participating in undesired side reactions. This is particularly crucial in metal-catalyzed cross-coupling reactions where the free amino group could otherwise coordinate to the metal center and inhibit catalysis.
The workflow below illustrates the strategic use of N,N-DiBoc-2-amino-4-bromopyridine in a typical synthetic sequence, such as a Suzuki coupling, followed by deprotection to yield a functionalized 2-aminopyridine derivative.
Experimental Protocols
General Protocol for Boc Protection of 2-amino-4-bromopyridine (Illustrative)
This protocol is a general representation of how a Boc protection might be carried out.
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Materials: 2-amino-4-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or DMAP), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Procedure:
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Dissolve 2-amino-4-bromopyridine (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the base (e.g., triethylamine, 2.5 eq).
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Slowly add a solution of Boc₂O (2.2 eq) in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain N,N-DiBoc-2-amino-4-bromopyridine.
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Experimental Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the free amine, a crucial step in the synthetic application of this compound.[6]
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Materials: N,N-DiBoc-2-amino-4-bromopyridine, trifluoroacetic acid (TFA), and dichloromethane (DCM). Alternatively, a solution of hydrogen chloride in dioxane or ethyl acetate can be used.[6][7]
-
Procedure:
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Dissolve the N,N-DiBoc-protected compound (1.0 eq) in DCM in a round-bottom flask.
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Add an excess of TFA (e.g., a 20-50% solution of TFA in DCM) to the flask at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The disappearance of the starting material can be monitored by TLC or LC-MS.[8]
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Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.
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Applications in Drug Development
The utility of N,N-DiBoc-2-amino-4-bromopyridine is intrinsically linked to the applications of its deprotected form. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] These reactions are fundamental in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[1]
The diagram below illustrates a common synthetic pathway in drug discovery where a protected aminobromopyridine is a key intermediate.
Conclusion
N,N-DiBoc-2-amino-4-bromopyridine is a valuable, albeit specialized, chemical intermediate. Its primary function is to enable the selective functionalization of the 2-amino-4-bromopyridine core by temporarily masking the reactive amino group. This guide provides researchers and drug development professionals with the fundamental knowledge of its properties, its strategic role in synthesis, and practical protocols for its use, particularly focusing on the critical deprotection step. The true value of this compound lies in its ability to facilitate the synthesis of complex, biologically active molecules that are otherwise challenging to access.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Amino-4-bromopyridine | CAS#:84249-14-9 | Chemsrc [chemsrc.com]
- 5. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
